

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392

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Abstract

This technical guide provides a comprehensive overview of 2-

(Diphenylphosphino)ethylamine, a versatile bidentate P,N-ligand crucial in modern synthetic chemistry. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in catalysis, with a focus on ruthenium-catalyzed hydrogenolysis of epoxides and palladium-catalyzed cross-coupling reactions. This document includes tabulated quantitative data from key experiments, detailed experimental methodologies, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

2-(Diphenylphosphino)ethylamine, also known as (2-Aminoethyl)diphenylphosphine, is an organophosphorus compound that typically appears as a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a soft phosphine donor and a hard amine donor, makes it an effective ligand in coordination chemistry for stabilizing various metal centers.[3] This property is central to its utility in homogeneous catalysis. The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]



Table 1: Physical and Chemical Properties of 2-(Diphenylphosphino)ethylamine

Property	Value	Reference(s)
CAS Number	4848-43-5	
Molecular Formula	C14H16NP	[1]
Molecular Weight	229.26 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	220 °C (at 9 Torr)	[4]
Water Solubility	Insoluble	[2]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[2]
SMILES	C1=CC=C(C=C1)P(CCN)C2= CC=CC=C2	[4]
InChI Key	RXEPBCWNHKZECN- UHFFFAOYSA-N	[5]

Synthesis and Characterization

The synthesis of **2-(Diphenylphosphino)ethylamine** can be achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with lithium diphenylphosphide.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)ethylamine

This two-step procedure involves the preparation of lithium diphenylphosphide followed by its reaction with 2-chloroethylamine hydrochloride. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. [4]

Step 1: Preparation of Lithium Diphenylphosphide Solution in THF



- Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
- Reagents: Add lithium metal (2 molar equivalents) cut into small pieces to anhydrous tetrahydrofuran (THF).
- Reaction: To the stirred suspension, add chlorodiphenylphosphine (1 molar equivalent) dropwise at room temperature.[6] The reaction is exothermic and the solution will turn a characteristic deep red/orange color, indicating the formation of the lithium diphenylphosphide anion (Ph₂P⁻Li⁺).[1]
- Completion: Stir the reaction mixture at room temperature for several hours to ensure complete conversion. The resulting solution is used directly in the next step.

Step 2: Synthesis of 2-(Diphenylphosphino)ethylamine

- Reagent Addition: In a separate Schlenk flask, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in anhydrous THF.
- Reaction: Cool the suspension of 2-chloroethylamine hydrochloride in an ice bath. To this, slowly add the freshly prepared solution of lithium diphenylphosphide (1 molar equivalent) via cannula transfer.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.
- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield 2-(Diphenylphosphino)ethylamine as a colorless to pale yellow liquid.[4]

Spectroscopic Characterization

Table 2: Spectroscopic Data for 2-(Diphenylphosphino)ethylamine



Technique	Data	
¹ H NMR	Expected chemical shifts (δ , ppm): ~7.5-7.3 (m, 10H, P(C ₆ H ₅) ₂), ~2.8 (t, 2H, PCH ₂ CH ₂ NH ₂), ~2.2 (t, 2H, PCH ₂ CH ₂ NH ₂), ~1.5 (br s, 2H, NH ₂).	
³¹ P NMR	Expected chemical shift (δ , ppm): ~ -16 (relative to 85% H ₃ PO ₄).	
IR (Infrared)	Characteristic absorptions (cm ⁻¹): ~3300-3500 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (N-H bend), ~1435 (P-Ph).[7][8]	
Mass Spec (MS)	Expected m/z for [M+H]+: 230.11.	

Applications in Catalysis

2-(Diphenylphosphino)ethylamine serves as a highly effective ligand in a variety of transition metal-catalyzed reactions, owing to its ability to form stable chelate complexes.

Ruthenium-Catalyzed Hydrogenolysis of Epoxides

A significant application of this ligand is in the formation of ruthenium catalysts for the chemoselective hydrogenolysis of epoxides to alcohols. This reaction is a valuable transformation in organic synthesis. The combination of a ruthenium precursor, such as [RuCl₂(benzene)]₂, with **2-(diphenylphosphino)ethylamine** generates a highly efficient catalyst.[9]

Experimental Protocol: Hydrogenolysis of Styrene Oxide

The following is a general procedure for the ruthenium-catalyzed hydrogenolysis of an epoxide, based on established methodologies.

Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with a ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%), 2-(diphenylphosphino)ethylamine (2 mol%), and a solvent such as isopropyl alcohol. The mixture is stirred to form the active catalyst complex.



- Reaction Setup: To the catalyst solution, add the epoxide substrate (e.g., styrene oxide, 1 molar equivalent) and a base (e.g., KOH, 5 mol%).
- Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a
 hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired
 pressure (e.g., 5-10 atm).
- Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for a set time or until the reaction is complete as monitored by GC or TLC.
- Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture
 is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated,
 and the product yield and regioselectivity (branched vs. linear alcohol) are determined by GC
 or ¹H NMR analysis.

Table 3: Ruthenium-Catalyzed Hydrogenolysis of Various Epoxides



Epoxide Substrate	Catalyst System	Temp (°C)	H ₂ (atm)	Time (h)	Conversi on (%)	Product(s) (Branche d:Linear Ratio)
Styrene Oxide	[CpRuCl(c od)] / Ligand / KOH	80	8	1	>99	1- Phenyletha nol : 2- Phenyletha nol (89:11)
1,2- Epoxyocta ne	[CpRuCl(c od)] / Ligand / KOH	80	8	5	>99	2-Octanol : 1-Octanol (98:2)
Propylene Oxide	[CpRuCl(c od)] / Ligand / KOH	80	30	15	>99	2-Propanol : 1- Propanol (>99:1)
Glycidyl Phenyl Ether	[CpRuCl(c od)] / Ligand / KOH	80	8	3	>99	1-Phenoxy- 2-propanol (major)

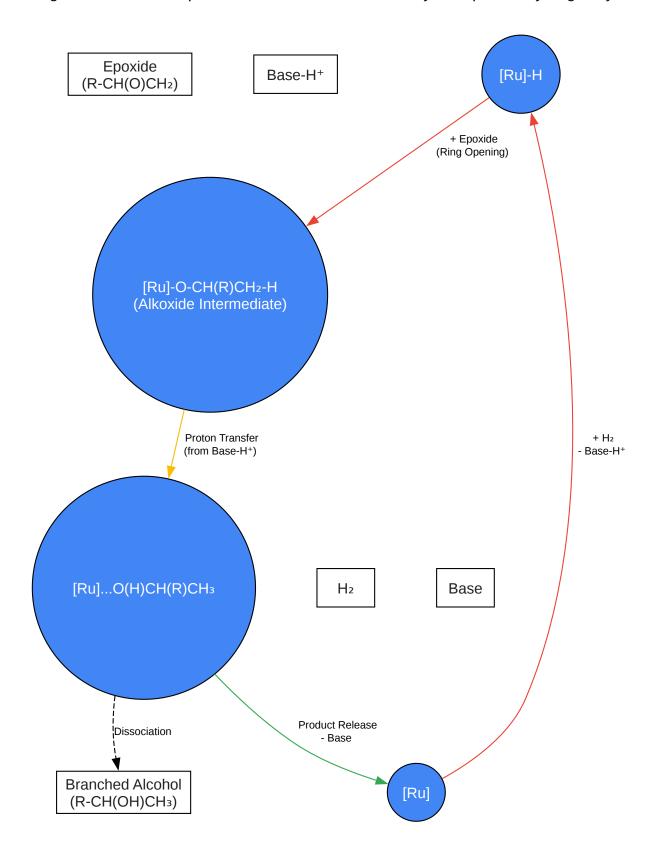
Data adapted from related studies on similar catalyst systems. Ligand refers to **2- (Diphenylphosphino)ethylamine**.





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Diagram 1: General Experimental Workflow for Ru-Catalyzed Epoxide Hydrogenolysis.





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Diagram 2: Simplified Catalytic Cycle for Ru-Catalyzed Epoxide Hydrogenolysis.

Palladium-Catalyzed Cross-Coupling Reactions

2-(Diphenylphosphino)ethylamine is also a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-N and C-C bond formation.

Buchwald-Hartwig Amination: This reaction couples amines with aryl halides to form aryl amines, a common motif in pharmaceuticals. The P,N-ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[10][11][12]

General Protocol for Buchwald-Hartwig Amination:

- Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), 2-(diphenylphosphino)ethylamine (1.2-2.4 mol%), a strong base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (1.0 equiv), and the amine (1.2 equiv).[13]
- Solvent and Conditions: Anhydrous toluene is added, and the vessel is sealed. The mixture is heated (typically 80-110 °C) with stirring for several hours until completion.
- Work-up: After cooling, the reaction is quenched, diluted with an organic solvent, and filtered.
 The product is then purified, typically by column chromatography.

Suzuki-Miyaura Coupling: While less common for this specific ligand compared to specialized biaryl phosphines, it can be employed in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and organohalides.[5] The general procedure is similar to the Buchwald-Hartwig amination, with the amine being replaced by a boronic acid or ester and often using a carbonate or phosphate base.

Safety and Handling

2-(Diphenylphosphino)ethylamine is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety



goggles, and a lab coat. The compound is air and moisture-sensitive and should be handled and stored under an inert atmosphere.[4]

Conclusion

2-(Diphenylphosphino)ethylamine is a valuable and versatile P,N-ligand with significant applications in homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting crucial chemical transformations, such as the hydrogenolysis of epoxides and various cross-coupling reactions, make it an important tool for synthetic chemists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for its use in research and development.

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